(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid
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Overview
Description
(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid is a compound that features a cyclopentene ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a common reagent used for this purpose. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination to form the Boc-protected amine .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized intermediate, which facilitates the cleavage of the tert-butyl group. The resulting carbocation undergoes elimination, leading to the formation of the deprotected amine .
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-cyclopent-1-ene-1-carboxylic acid: Lacks the Boc protecting group.
(4S)-4-{[(methoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid: Uses a methoxycarbonyl protecting group instead of Boc.
Uniqueness
The use of the tert-butoxycarbonyl (Boc) group in (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid provides enhanced stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFQKTKVKQBVQF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=C(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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